
N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide is a derivative of benzenesulfonamide, which is a functional group known for its involvement in various biological activities. Benzenesulfonamides are often modified to enhance their selectivity and potency as enzyme inhibitors, and the introduction of fluorine atoms has been shown to significantly affect these properties .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the condensation of appropriate sulfonamide groups with aromatic or heteroaromatic rings. For example, the synthesis of 4-substituted benzenesulfonamides has been reported using various starting materials and reagents, such as substituted benzaldehydes and hydrazinobenzenesulfonamide . The introduction of a fluorine atom can be achieved through nucleophilic aromatic substitution reactions, as demonstrated in the synthesis of polysubstituted benzophenones from fluorobenzenes .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic ring, which can be further substituted with various functional groups. The crystal structures of related compounds have been investigated to understand the intermolecular interactions and packing patterns, which are crucial for their biological activity . The introduction of fluorine atoms can lead to changes in the electronic distribution and molecular conformation, affecting the compound's binding affinity and selectivity .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions, including hydrogen bonding, which is a key interaction in their binding to biological targets. The presence of fluorine atoms can influence the strength and nature of these hydrogen bonds, as seen in the crystal and solution studies of benzenesulfonamide derivatives . Additionally, the reactivity of these compounds can be modulated by the electronic effects of substituents, which can be explored through computational studies such as Density Functional Theory (DFT) calculations .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. Fluorinated compounds, in particular, have been shown to possess higher binding potency than their non-fluorinated counterparts, which is attributed to the strong electronegativity of fluorine . The introduction of bulky or electron-donating groups can also affect the compound's properties, as seen in the case of N-(4-phenylthiazol-2-yl)benzenesulfonamides, where the substituents impacted the enzyme inhibition potency .
Aplicaciones Científicas De Investigación
DNA Binding and Cellular Staining
Compounds containing benzimidazole structures, similar to the specified chemical, often exhibit strong binding affinity to the minor groove of double-stranded B-DNA, particularly with AT-rich sequences. This characteristic makes them useful as fluorescent DNA stains, enabling visualization of cellular and chromosomal structures in plant cell biology and for analyzing nuclear DNA content through flow cytometry. Their ability to penetrate cells readily has been leveraged for chromosome and nuclear staining, highlighting their importance in genetic and molecular biology research (Issar & Kakkar, 2013).
Biological and Electrochemical Activity
The chemistry of benzimidazole and its derivatives, which are structurally related to the compound , is marked by significant variability that translates into a broad spectrum of biological and electrochemical activities. This variability underpins the development of these compounds as potential agents for various applications, including but not limited to, acting as inhibitors, radioprotectors, and in drug design, showcasing their versatility in scientific research (Boča, Jameson, & Linert, 2011).
Anticancer Applications
Benzimidazole derivatives demonstrate significant potential in anticancer therapy. They have been investigated for their ability to disrupt microtubule assembly, induce apoptosis, inhibit angiogenesis, and counteract metastasis among other mechanisms. This research domain exemplifies the therapeutic potential beyond conventional antiparasitic applications, laying the groundwork for repurposing existing compounds for cancer treatment (Nath et al., 2020).
Propiedades
IUPAC Name |
N-(5,6-dimethyl-1-octylbenzimidazol-4-yl)-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30FN3O2S/c1-4-5-6-7-8-9-14-27-16-25-23-21(27)15-17(2)18(3)22(23)26-30(28,29)20-12-10-19(24)11-13-20/h10-13,15-16,26H,4-9,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPIAZWFONRQDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C=NC2=C1C=C(C(=C2NS(=O)(=O)C3=CC=C(C=C3)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


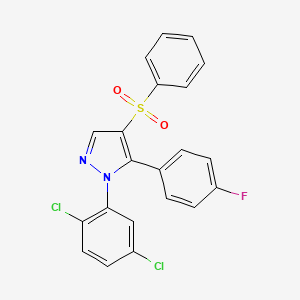

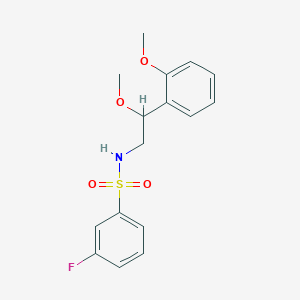
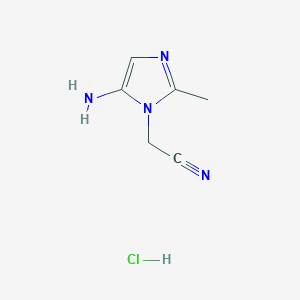
![3-(3-{[(4-Methylphenyl)sulfonyl]amino}phenyl)acrylic acid](/img/structure/B2526721.png)
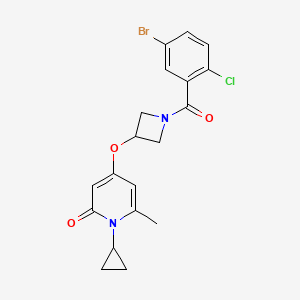
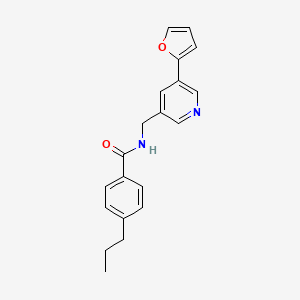
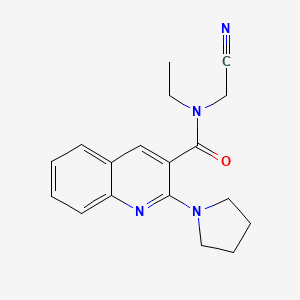
![7-(4-Ethylpiperazin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2526727.png)
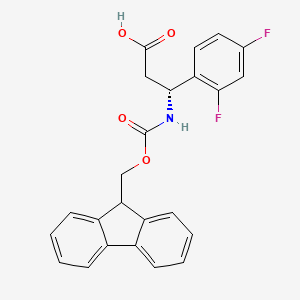
![(1R,4S)-2-Aza-bicyclo[2.2.1]heptane](/img/structure/B2526733.png)
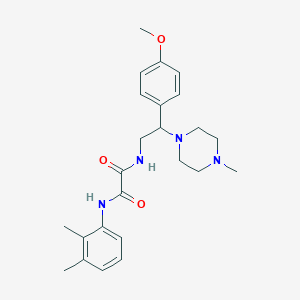
![3-(2-bromophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2526736.png)